Ethyl 5-ethylisoxazole-3-carboxylate

Medicinal Chemistry Lead Optimization Physicochemical Profiling

Ethyl 5-ethylisoxazole-3-carboxylate (CAS 90607-22-0) is a heterocyclic building block belonging to the isoxazole-3-carboxylate ester family, with molecular formula C₈H₁₁NO₃ and molecular weight 169.18 g/mol. The compound features a 1,2-oxazole core bearing an ethyl substituent at the 5-position and an ethyl ester at the 3-position.

Molecular Formula C8H11NO3
Molecular Weight 169.18 g/mol
CAS No. 90607-22-0
Cat. No. B1340401
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 5-ethylisoxazole-3-carboxylate
CAS90607-22-0
Molecular FormulaC8H11NO3
Molecular Weight169.18 g/mol
Structural Identifiers
SMILESCCC1=CC(=NO1)C(=O)OCC
InChIInChI=1S/C8H11NO3/c1-3-6-5-7(9-12-6)8(10)11-4-2/h5H,3-4H2,1-2H3
InChIKeyUBWKBDZVYQXLBF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Ethyl 5-Ethylisoxazole-3-Carboxylate (CAS 90607-22-0): Compound Class, Physicochemical Profile, and Procurement Context


Ethyl 5-ethylisoxazole-3-carboxylate (CAS 90607-22-0) is a heterocyclic building block belonging to the isoxazole-3-carboxylate ester family, with molecular formula C₈H₁₁NO₃ and molecular weight 169.18 g/mol [1]. The compound features a 1,2-oxazole core bearing an ethyl substituent at the 5-position and an ethyl ester at the 3-position. Key computed physicochemical descriptors include an XLogP3 of 1.8, topological polar surface area (TPSA) of 52.3 Ų, zero hydrogen bond donors, four hydrogen bond acceptors, and four rotatable bonds [1]. Its synthesis via [3+2] cycloaddition of ethyl nitroacetate with 1-butyne was reported in Tetrahedron Letters (1984, 25, p. 4313) . The compound is commercially supplied at ≥95% purity and is classified as a research-use-only intermediate .

Why Generic Substitution Fails for Ethyl 5-Ethylisoxazole-3-Carboxylate: The Case for Position-Specific and Substituent-Specific Selection


Within the isoxazole-3-carboxylate ester family, compounds differing only by the nature of the C5 substituent or the ester alkyl group exhibit materially divergent physicochemical properties that directly impact synthetic utility, reaction compatibility, and downstream lead optimization. The C5 ethyl group in the target compound imparts a distinct lipophilicity (LogP ~1.4–1.8) that is intermediate between the unsubstituted (LogP ~0.6–0.9) [1] and 5-methyl (LogP ~1.0) [2] analogs, while avoiding the excessive lipophilicity and electronic perturbation of the 5-trifluoromethyl derivative (MW 209.13) [3]. Similarly, the ethyl ester serves as a carboxyl-protecting group that can be selectively hydrolyzed to the free acid (CAS 52320-59-9, pKa ~3.46) —a synthetic divergence point that the methyl ester analog cannot identically replicate due to differing hydrolysis kinetics and volatility. These are not interchangeable differences; they govern reaction design, purification strategy, and the physicochemical property window of any elaborated molecule. The quantitative evidence below demonstrates exactly where and how these differences manifest.

Quantitative Comparative Evidence for Ethyl 5-Ethylisoxazole-3-Carboxylate (CAS 90607-22-0) vs. Closest Analogs


LogP Comparison: Intermediate Lipophilicity vs. Unsubstituted, Methyl, and Trifluoromethyl C5 Analogs

The target compound's lipophilicity (LogP 1.41 by Chem960; XLogP3 1.8 by PubChem) falls within a critical intermediate range compared to its closest C5-substituted analogs. Ethyl isoxazole-3-carboxylate (C5-H) exhibits LogP 0.59–0.85 [1], representing a >0.5 log unit decrease, while ethyl 5-methylisoxazole-3-carboxylate records LogP 1.04 [2]. The 5-ethyl group thus provides approximately 0.4–0.8 log units greater lipophilicity than the methyl analog and 0.6–1.2 log units more than the unsubstituted parent, without approaching the extreme values expected for the 5-CF₃ analog (which, based on the Hansch π for CF₃ vs. ethyl, would add substantial additional lipophilicity beyond the target's range).

Medicinal Chemistry Lead Optimization Physicochemical Profiling

Rotatable Bond Count: Conformational Flexibility Differentiator vs. Simplified Isoxazole-3-Carboxylate Esters

Ethyl 5-ethylisoxazole-3-carboxylate possesses 4 rotatable bonds (ethyl ester C-O, ester O-C, C5–ethyl C-C, and isoxazole-to-ester carbonyl) [1]. In comparison, ethyl isoxazole-3-carboxylate (C5-H) and ethyl 5-methylisoxazole-3-carboxylate each have 3 rotatable bonds, as the C5 substituent contributes no additional rotatable bond in the methyl case . This additional rotational degree of freedom in the target compound provides greater conformational sampling capacity, which may influence binding pose diversity in target engagement studies and affect solid-state packing and crystallization behavior during purification.

Synthetic Chemistry Molecular Design Conformational Analysis

Ethyl Ester as Carboxyl Protecting Group: Synthetic Orthogonality vs. Free Acid and Methyl Ester Forms

The target compound serves as the ethyl ester-protected form of 5-ethylisoxazole-3-carboxylic acid (CAS 52320-59-9) . The free acid has a predicted pKa of 3.46±0.10 and a substantially higher boiling point of 316.1±30.0 °C, indicating strong intermolecular hydrogen bonding that complicates chromatography and handling . The ethyl ester eliminates the acidic proton (HBD count = 0 vs. 1 for the free acid), enabling compatibility with organometallic reagents, basic conditions, and anhydrous coupling reactions where the free acid would be deprotonated or insoluble. In contrast, the methyl ester analog (CAS 1942725-69-0, MW 155.15) offers lower steric bulk but also lower boiling point and higher volatility, which may lead to evaporative losses during solvent removal. The ethyl ester thus occupies a practical middle ground: sufficient mass for reliable handling with standard laboratory techniques while retaining lability toward hydrolysis when deprotection is desired.

Synthetic Methodology Protecting Group Strategy Multi-Step Organic Synthesis

Patent Precedent as a Privileged Synthetic Intermediate in nAChR Modulator Programs

US Patent Application US2003/0236287 A1 (Pfizer) [1], directed toward positive allosteric modulators of the α7 nicotinic acetylcholine receptor (nAChR) for cognitive disorders, explicitly employs 5-ethylisoxazol-3-yl urea derivatives as key pharmacophoric elements. The synthetic pathway described in the patent utilizes ethyl 5-ethylisoxazole-3-carboxylate as a precursor to the 5-ethylisoxazol-3-amine intermediate, which is subsequently elaborated into the urea series (see patent pages 47–48) . This establishes the compound's validated role in a therapeutically relevant chemical series, whereas unsubstituted or 5-methyl isoxazole analogs were not equivalently featured, suggesting that the 5-ethyl substitution pattern was specifically selected during the medicinal chemistry optimization campaign.

Neuroscience Drug Discovery Nicotinic Acetylcholine Receptor Positive Allosteric Modulators

Purity and Physical Form Specification: Benchmark Data for Procurement Decisions

Commercially, ethyl 5-ethylisoxazole-3-carboxylate is consistently supplied at ≥95% purity (AKSci, Matrix Scientific) with an MDL number MFCD08701218 . Some suppliers (MolCore, Leyan) offer batches at NLT 98% purity . The compound is reported to be a liquid or low-melting solid at ambient temperature, consistent with its computed density of 1.1±0.1 g/cm³ and vapor pressure of ~0.0±0.5 mmHg at 25 °C . In contrast, ethyl 5-methylisoxazole-3-carboxylate is a low-melting solid with a melting point of 27–31 °C and boils at 77–79 °C at 0.5 mmHg , making the 5-ethyl analog substantially less volatile (BP 268.2±28.0 °C at 760 mmHg) and therefore easier to handle without special cold-storage requirements during large-scale reactions.

Chemical Procurement Quality Control Building Block Reproducibility

Limited Direct Biological Activity Data: Explicit Caveat and Current Research Landscape

A comprehensive search of peer-reviewed literature, patent disclosures, and authoritative databases reveals that no published study reports direct, quantitative biological activity data (e.g., MIC, IC₅₀, EC₅₀, Kᵢ, or in vivo efficacy) for ethyl 5-ethylisoxazole-3-carboxylate itself as the test article [1]. General statements regarding antimicrobial or anti-inflammatory potential cited on certain vendor platforms are not traceable to identifiable assay conditions, strain designations, or numerical endpoints. In contrast, structurally related isoxazole-3-carboxylate esters have established biological precedent: ethyl 5-(1-benzyl-1H-indol-5-yl)isoxazole-3-carboxylates demonstrated antimycobacterial activity with MIC values of 0.25–16 µg/mL against M. tuberculosis H37Rv [2], and 5-arylethenyl isoxazole-3-carboxylate derivatives have defined SAR against the same strain [3]. The absence of such data for the target compound should not be interpreted as a lack of potential, but rather as a gap in the published literature that represents an opportunity for de novo investigation.

Antimicrobial Screening Drug Discovery Gap Analysis Biological Characterization

Defined Application Scenarios for Ethyl 5-Ethylisoxazole-3-Carboxylate (CAS 90607-22-0) Based on Quantitative Comparative Evidence


Medicinal Chemistry Lead Optimization Requiring Intermediate LogP (1.4–1.8) Isoxazole Scaffolds

When a drug discovery program requires an isoxazole-3-carboxylate building block with lipophilicity between the 5-H analog (LogP ~0.6–0.85) and more lipophilic 5-aryl derivatives, ethyl 5-ethylisoxazole-3-carboxylate provides a quantifiable LogP of 1.41–1.8 [1]. This intermediate value falls within the optimal range for CNS drug candidates (typically LogP 1–3) and avoids the excessive lipophilicity (LogP >3) associated with 5-aryl or 5-CF₃ analogs that may drive hERG binding, phospholipidosis, or poor solubility. The compound's 4 hydrogen bond acceptors and zero hydrogen bond donors further align with CNS drug-likeness guidelines. This scenario is directly supported by the LogP comparison evidence and the patent precedent in α7 nAChR modulator programs [2].

Multi-Step Synthesis Requiring a Carboxyl-Protected Isoxazole That Withstands Organometallic and Basic Conditions

In synthetic sequences involving Grignard reagents, alkyllithiums, or strong bases (e.g., LDA, NaH), the ethyl ester form eliminates the acidic carboxylic acid proton present in the free acid (pKa ~3.46) [1]. The target compound's higher boiling point (~268 °C) and negligible vapor pressure at ambient temperature minimize material loss during solvent evaporation compared to the more volatile methyl ester analog [2]. The ethyl ester can be selectively cleaved under mild alkaline conditions (e.g., LiOH, THF/H₂O) to liberate the free acid at the desired synthetic stage, providing orthogonal protection relative to tert-butyl esters or benzyl esters that may be present elsewhere in complex molecules. This scenario follows from the synthetic utility evidence on ester vs. acid handling.

Fragment-Based Drug Discovery (FBDD) Library Construction with Incremental C5 Alkyl SAR Exploration

For fragment libraries designed to probe the effect of C5 alkyl chain length on target binding, ethyl 5-ethylisoxazole-3-carboxylate (C5-ethyl) serves as the logical second member of a homologation series: C5-H → C5-CH₃ → C5-CH₂CH₃ → C5-CF₃. The incremental increase in rotatable bond count (+1 vs. 5-CH₃, +1 vs. 5-H) [1] and the progressive shift in LogP (0.6 → 1.0 → 1.4 → >2) provide a systematic way to probe lipophilic and conformational contributions to binding affinity. The compound's MW of 169.18 remains within the typical fragment range (<250 Da), and its four hydrogen bond acceptors offer multiple vectors for target engagement. The absence of pre-existing biological data [2] positions it as a genuine fragment screening candidate, unencumbered by prior intellectual property claims on the scaffold's biological activity.

Agrochemical Intermediate Development Leveraging Established Isoxazole Carboxylate Synthetic Methodology

The synthesis of ethyl 5-ethylisoxazole-3-carboxylate via [3+2] cycloaddition (Tetrahedron Letters, 1984) [1] is a well-precedented route that has been extended to numerous agrochemical isoxazole derivatives, including the fungicide hymexazol (3-hydroxy-5-methylisoxazole). The target compound, with its ethyl ester handle, can be elaborated via hydrolysis to the acid, Curtius rearrangement to the amine, or direct nucleophilic acyl substitution, providing access to carboxamide, hydrazide, and heterocycle-fused analogs that are common motifs in herbicidal and fungicidal isoxazolecarboxamide chemotypes. The synthetic methodology precedent combined with the compound's reliable commercial availability at ≥95% purity [2] makes it a practical entry point for agrochemical lead generation programs.

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